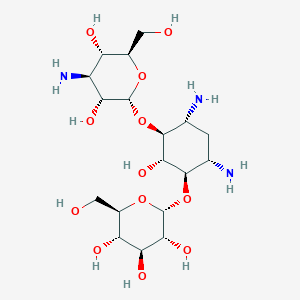

kanamycin X

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kanamycin X is a kanamycin that is kanamycin A in which the 6'-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).

Aplicaciones Científicas De Investigación

Antimicrobial Therapy

Kanamycin X is primarily used in treating infections caused by multidrug-resistant bacteria, including strains of Mycobacterium tuberculosis. Its effectiveness is notable in cases where traditional antibiotics fail due to resistance mechanisms.

- Case Study: Kanamycin Susceptibility Testing in Tuberculosis

A study evaluated two novel systems for performing indirect kanamycin susceptibility tests on 72 strains of Mycobacterium tuberculosis. The results showed that both the microplate Alamar blue colorimetric method and the Mycobacterium Growth Indicator Tube (MGIT) system demonstrated over 98% agreement with conventional methods, indicating their reliability in clinical settings for rapid testing of kanamycin susceptibility .

Combination Therapy

This compound is often used in combination with other antibiotics to enhance therapeutic efficacy against resistant bacterial strains. For instance, it can be combined with beta-lactams or fluoroquinolones to achieve synergistic effects.

Gene Expression Studies

This compound serves as a selective agent in molecular biology for maintaining plasmids containing antibiotic resistance genes. It is commonly used in recombinant DNA technology to ensure that only those cells containing the plasmid survive.

- Case Study: Impact on Gene Transcription

Research demonstrated that varying concentrations of kanamycin influenced gene transcription levels in recombinant E. coli. Specifically, a concentration of 10 mg/L achieved optimal expression levels of green fluorescent protein (GFP), while higher concentrations led to reduced expression due to toxicity .

Aptamer Development

Recent advancements have utilized kanamycin in the development of aptamers—short, single-stranded RNA or DNA molecules that bind specific targets. These aptamers can be employed in biosensors for detecting kanamycin residues in food and biological samples.

- Detection System Development

An innovative study developed a reduced graphene oxide-based fluorescent aptasensor capable of detecting kanamycin at concentrations as low as 1 pM, showcasing its potential for food safety applications .

Detection of Antibiotic Residues

This compound can be used to monitor antibiotic residues in agricultural products and aquaculture systems, helping to assess environmental contamination and ensure food safety.

- Case Study: Food Safety Monitoring

The aforementioned aptasensor was tested on spiked milk samples, demonstrating its utility in real-world applications for monitoring antibiotic contamination in food products .

Structural Studies

Research into the binding interactions between this compound and various biological macromolecules has provided insights into its mechanism of action and potential modifications for enhanced efficacy.

- Binding with G-Quadruplex Structures

Studies have shown that kanamycin can bind to G-quadruplex structures, which are significant in regulating gene expression and are targets for cancer therapies . This interaction opens avenues for developing new therapeutic strategies leveraging kanamycin's binding properties.

Data Tables

Análisis De Reacciones Químicas

Conversion to 1-N-AHBA-Kanamycin X

Kanamycin X serves as an intermediate for synthesizing 1-N-(S-4-amino-2-hydroxybutyric acid)-kanamycin X (1-N-AHBA-kanamycin X), a derivative with enhanced antibacterial activity. The process involves:

-

Acylation : Reaction of this compound with S-4-amino-2-hydroxybutyric acid (AHBA) using EDC/HOBt as coupling agents.

-

Purification : Chromatographic isolation (C18 reverse-phase HPLC) yields 1-N-AHBA-kanamycin X with ≥95% purity .

Critical Parameters :

-

pH Control : Maintain pH 7–8 during acylation to ensure optimal nucleophilic attack by the amine group.

-

Stoichiometry : A 1.2:1 molar ratio of AHBA to this compound minimizes side reactions.

Reaction Mechanisms and Selectivity

The synthesis relies on:

-

Regioselective Protection : Benzyl groups shield hydroxyls at positions 2′, 3′, 4′, 2′′, 3′′, 4′′, and 6′′, leaving the 6′′-hydroxyl exposed for deoxygenation .

-

Azide–Amine Interconversion : Azidation (Steps 2 and 6) ensures temporary protection of amines, which are later reduced to free amines in the final deprotection step.

Computational Insights :

Stability and Byproduct Analysis

Propiedades

Fórmula molecular |

C18H35N3O12 |

|---|---|

Peso molecular |

485.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |

Clave InChI |

OHNBRQGGOHMIAP-NOAMYHISSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.